REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16].N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N.C(OCC)(=O)C>C(O)(C)C>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16] |f:5.6|
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCCCC(C)C
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
|
Name
|
|
Quantity
|
34.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was deoxygenated
|
Type
|
CUSTOM
|
Details
|
by purging with nitrogen (1L/min) for 2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
The bottle was sealed
|
Type
|
CUSTOM
|
Details
|
placed in a 45° C.
|
Type
|
CUSTOM
|
Details
|
for 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
0.05 g of 2,2'-azobis(2,4-dimethylpentanenitrile) was added
|
Type
|
CUSTOM
|
Details
|
The solution was deoxygenated as above,
|
Type
|
CUSTOM
|
Details
|
sealed
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OCCCCCC(C)C.C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |